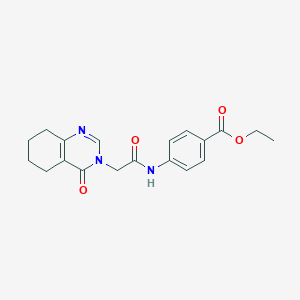
(E)-1-(4-nitrophenyl)-4-(styrylsulfonyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(E)-1-(4-nitrophenyl)-4-(styrylsulfonyl)piperazine” is a complex organic compound. It contains a piperazine ring, which is a common feature in many pharmaceuticals and is known for its versatility in organic synthesis . The compound also contains a nitrophenyl group and a styrylsulfonyl group, which may contribute to its reactivity and potential bioactivity.
Chemical Reactions Analysis
The reactivity of this compound would depend on the specific positioning and orientation of its functional groups. The nitro group is often reactive, and the piperazine ring can participate in various reactions .Applications De Recherche Scientifique
Antibacterial Activities
(E)-1-(4-nitrophenyl)-4-(styrylsulfonyl)piperazine and its derivatives have been studied for their antibacterial properties. One study synthesized a range of derivatives and tested their effectiveness against various bacterial strains, including G.zeae, C.mandshurica, and F.oxysporum. The research demonstrated that certain derivatives exhibited significant antibacterial activities, suggesting potential for this compound in antibacterial applications (Wu Qi, 2014).
Inhibition of Cancer Cell Proliferation
Research has also explored the use of this compound derivatives as inhibitors of cancer cell proliferation. A study focused on the synthesis of 1-benzhydryl-sulfonyl-piperazine derivatives, evaluating their efficacy in inhibiting MDA-MB-231 breast cancer cell proliferation. This suggests a potential role for this compound in cancer therapy (C. Ananda Kumar et al., 2007).
Crystal Structure Analysis
Crystal structure analysis is another area of interest for this compound. Studies have been conducted to understand the molecular structure and properties of this compound and its derivatives. Such analyses are crucial for pharmaceutical development and material science applications (N. G. Deniz & C. Ibiş, 2009).
Antiplasmodial Activity
This compound derivatives have been identified as having activity against Plasmodium falciparum, the parasite responsible for malaria. This indicates potential use in the development of new antimalarial drugs (D. Martyn et al., 2010).
Synthesis for Antifungal Agents
This compound is an important intermediate in the synthesis of antifungal agents, particularly triazole medicines. This application highlights its significance in the pharmaceutical industry as a precursor to more complex therapeutic agents (Changmei Ke et al., 2010).
Anti-TMV and Antimicrobial Activities
A study on the derivatives of this compound doped with febuxostat revealed promising antiviral and antimicrobial activities. This finding opens up possibilities for its use in combating viral diseases and infections (R. C. Krishna Reddy et al., 2013).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
1-(4-nitrophenyl)-4-[(E)-2-phenylethenyl]sulfonylpiperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4S/c22-21(23)18-8-6-17(7-9-18)19-11-13-20(14-12-19)26(24,25)15-10-16-4-2-1-3-5-16/h1-10,15H,11-14H2/b15-10+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCAJIQOBDLQMJU-XNTDXEJSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)C=CC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide](/img/structure/B2406603.png)
![6-[2-(4-Chlorophenyl)-2-oxoethyl]-3-(3,4-dimethylphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2406606.png)
![2-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]benzamide](/img/structure/B2406609.png)
![3-Fluoropropyl 4-[1,2,4]triazolo[1,5-a]pyrimidin-7-ylphenyl ether](/img/structure/B2406610.png)


![N-[[4-benzyl-5-[(3-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2406615.png)
![6-methyl-4-oxo-N-(4-(trifluoromethoxy)benzyl)-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2406617.png)
![N-{1-azabicyclo[2.2.2]octan-3-yl}-1-phenyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2406618.png)

![N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)naphthalene-1-sulfonamide](/img/structure/B2406621.png)

![2-[Methyl-(3-methylquinolin-8-yl)sulfonylamino]acetic acid](/img/structure/B2406624.png)
![N-(2,3-dimethylphenyl)-2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide](/img/structure/B2406625.png)
